PIK-75
Overview
Description
PIK-75 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromoimidazo[1,2-a]pyridine moiety, a nitrobenzenesulfonamide group, and a methylideneamino linkage. Its molecular formula is C16H14BrN5O4S, and it has a molecular weight of 488.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIK-75 typically involves the following steps:
Formation of the Bromoimidazo[1,2-a]pyridine Core: This step involves the halogenation of imidazo[1,2-a]pyridine derivatives.
Condensation Reaction: The bromoimidazo[1,2-a]pyridine derivative is then condensed with an appropriate aldehyde or ketone to form the methylideneamino linkage.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PIK-75 can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The methylideneamino linkage can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acid or base catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Condensation: Extended imidazo[1,2-a]pyridine frameworks.
Scientific Research Applications
PIK-75 has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of PIK-75 involves its interaction with specific molecular targets. The bromoimidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylimidazo[1,2-a]pyridine: Shares the bromoimidazo[1,2-a]pyridine core but lacks the nitrobenzenesulfonamide group.
N-(Pyridin-2-yl)amides: Contains the pyridine moiety but differs in the functional groups attached.
Uniqueness
PIK-75 is unique due to its combination of a bromoimidazo[1,2-a]pyridine core, a nitrobenzenesulfonamide group, and a methylideneamino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its biological activity has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases.
Inhibition of PI3K Pathway
This compound exhibits a potent inhibitory effect on the p110α isoform of PI3K, with an IC50 value of approximately 5.8 nM . This inhibition leads to a cascade of downstream effects that contribute to its biological activity:
- Apoptosis Induction : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis through the loss of Mcl-1 protein, which is crucial for cell survival .
- Anti-inflammatory Effects : this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, including esophageal epithelial cells and human smooth muscle cells .
Summary of Biological Activities
Study on Inflammatory Mediators
A study investigated the effects of this compound on feline esophageal epithelial cells exposed to hydrogen peroxide. The results demonstrated that this compound significantly reduced the phosphorylation of Akt and decreased the expression of inflammatory cytokines:
- Cell Viability : this compound did not significantly alter cell viability or morphology after hydrogen peroxide treatment.
- Cytokine Expression : A dose-dependent reduction in IL-1β and IL-8 was observed following this compound treatment .
Overcoming Venetoclax Resistance
Recent research highlighted this compound's efficacy in overcoming venetoclax resistance in mantle cell lymphoma (MCL) cells. The compound effectively reduced MCL-1 expression and inhibited AKT activation in resistant cell lines:
Cell Line | Response to Venetoclax (IC50) | Response to this compound (IC50) |
---|---|---|
Maver-1 | Sensitive (2.9 nM) | Potent (1.5 nM) |
Granta-519 | Sensitive (5.8 nM) | Potent (2.2 nM) |
JeKo R | Resistant (>100 nM) | Potent (10.9 nM) |
This demonstrates this compound's potential as a therapeutic agent for patients with MCL who exhibit resistance to conventional treatments .
Properties
IUPAC Name |
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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